Cas no 866895-57-0 (3-(4-ethoxybenzoyl)-4-(4-ethylbenzenesulfonyl)-6-methylquinoline)

3-(4-Ethoxybenzoyl)-4-(4-ethylbenzenesulfonyl)-6-methylquinoline is a specialized organic compound featuring a quinoline core substituted with an ethoxybenzoyl group at the 3-position and an ethylbenzenesulfonyl moiety at the 4-position. The 6-methyl substitution further enhances its structural specificity. This compound is of interest in pharmaceutical and materials research due to its potential as a building block for bioactive molecules or advanced materials. Its well-defined structure allows for precise modifications, making it valuable for targeted synthesis. The presence of both electron-donating (ethoxy) and electron-withdrawing (sulfonyl) groups may impart unique electronic properties, suitable for applications in medicinal chemistry or optoelectronic studies.
3-(4-ethoxybenzoyl)-4-(4-ethylbenzenesulfonyl)-6-methylquinoline structure
866895-57-0 structure
Product Name:3-(4-ethoxybenzoyl)-4-(4-ethylbenzenesulfonyl)-6-methylquinoline
CAS No:866895-57-0
MF:C27H25NO4S
MW:459.556706190109
CID:6176848
PubChem ID:2150596
Update Time:2025-05-30

3-(4-ethoxybenzoyl)-4-(4-ethylbenzenesulfonyl)-6-methylquinoline Chemical and Physical Properties

Names and Identifiers

    • 3-(4-ethoxybenzoyl)-4-(4-ethylbenzenesulfonyl)-6-methylquinoline
    • AKOS001859937
    • (4-ethoxyphenyl)(4-((4-ethylphenyl)sulfonyl)-6-methylquinolin-3-yl)methanone
    • 866895-57-0
    • F1607-0564
    • (4-ethoxyphenyl)-[4-(4-ethylphenyl)sulfonyl-6-methylquinolin-3-yl]methanone
    • Inchi: 1S/C27H25NO4S/c1-4-19-7-13-22(14-8-19)33(30,31)27-23-16-18(3)6-15-25(23)28-17-24(27)26(29)20-9-11-21(12-10-20)32-5-2/h6-17H,4-5H2,1-3H3
    • InChI Key: PYCAFYXLWAUEQB-UHFFFAOYSA-N
    • SMILES: S(C1C=CC(CC)=CC=1)(C1C(C(C2C=CC(=CC=2)OCC)=O)=CN=C2C=CC(C)=CC=12)(=O)=O

Computed Properties

  • Exact Mass: 459.15042945g/mol
  • Monoisotopic Mass: 459.15042945g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 33
  • Rotatable Bond Count: 7
  • Complexity: 747
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.8
  • Topological Polar Surface Area: 81.7Ų

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Additional information on 3-(4-ethoxybenzoyl)-4-(4-ethylbenzenesulfonyl)-6-methylquinoline

Introduction to 3-(4-ethoxybenzoyl)-4-(4-ethylbenzenesulfonyl)-6-methylquinoline (CAS No. 866895-57-0)

3-(4-Ethoxybenzoyl)-4-(4-ethylbenzenesulfonyl)-6-methylquinoline (CAS No. 866895-57-0) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various biological and therapeutic applications. This article aims to provide a comprehensive overview of the compound, including its chemical structure, synthesis methods, biological activities, and recent research advancements.

Chemical Structure and Properties

The chemical structure of 3-(4-ethoxybenzoyl)-4-(4-ethylbenzenesulfonyl)-6-methylquinoline is defined by its quinoline core, which is substituted with a 4-ethoxybenzoyl group at the 3-position, a 4-ethylbenzenesulfonyl group at the 4-position, and a methyl group at the 6-position. The quinoline nucleus is a heterocyclic aromatic ring system that consists of a benzene ring fused to a pyridine ring. The presence of these specific substituents imparts unique physical and chemical properties to the compound.

The molecular formula of 3-(4-ethoxybenzoyl)-4-(4-ethylbenzenesulfonyl)-6-methylquinoline is C27H27N1O3S, with a molecular weight of approximately 457.58 g/mol. The compound exhibits good solubility in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), making it suitable for various experimental applications in laboratory settings.

Synthesis Methods

The synthesis of 3-(4-ethoxybenzoyl)-4-(4-ethylbenzenesulfonyl)-6-methylquinoline involves multiple steps and requires precise control over reaction conditions to achieve high yields and purity. One common approach is to start with the quinoline core and sequentially introduce the desired substituents through functional group transformations.

A typical synthetic route begins with the preparation of 6-methylquinoline, which can be synthesized from an appropriate precursor through a series of reactions such as condensation, cyclization, and reduction. The next step involves the introduction of the 3-position substituent by reacting 6-methylquinoline with 4-ethoxybenzoyl chloride in the presence of a base such as triethylamine. This step forms an intermediate that can then be further modified to introduce the 4-position substituent using a sulfonylation reaction with 4-ethylbenzenesulfonyl chloride.

Biological Activities

3-(4-Ethoxybenzoyl)-4-(4-ethylbenzenesulfonyl)-6-methylquinoline has been studied for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties. Recent research has highlighted its ability to modulate various cellular processes and signaling pathways.

In anti-inflammatory studies, this compound has shown significant inhibition of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). These effects are attributed to its ability to interfere with nuclear factor-kappa B (NF-κB) signaling, a key regulator of inflammation. Additionally, it has demonstrated potent antioxidant activity by scavenging reactive oxygen species (ROS) and protecting cells from oxidative stress.

In cancer research, 3-(4-Ethoxybenzoyl)-4-(4-ethylbenzenesulfonyl)-6-methylquinoline has been evaluated for its anticancer potential against various cancer cell lines. Studies have shown that it can induce apoptosis in cancer cells through the activation of caspase-dependent pathways and the disruption of mitochondrial membrane potential. Furthermore, it has exhibited selective cytotoxicity towards cancer cells while sparing normal cells, making it a promising candidate for further development as an anticancer agent.

Clinical Applications and Research Advancements

The potential clinical applications of 3-(4-Ethoxybenzoyl)-4-(4-ethylbenzenesulfonyl)-6-methylquinoline are currently being explored in preclinical studies. Researchers are investigating its efficacy in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease (IBD). Preliminary results from animal models have shown promising outcomes, with significant reductions in inflammation and improved disease symptoms.

In the context of cancer therapy, this compound is being evaluated for its ability to enhance the effectiveness of existing treatments. Combination therapy approaches involving 3-(4-Ethoxybenzoyl)-4-(4-ethylbenzenesulfonyl)-6-methylquinoline and standard chemotherapeutic agents have shown synergistic effects in reducing tumor growth and metastasis. These findings suggest that this compound could be used as an adjuvant therapy to improve patient outcomes.

Conclusion

3-(4-Ethoxybenzoyl)-4-(4-ethylbenzenesulfonyl)-6-methylquinoline (CAS No. 866895-57-0) is a multifaceted compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure confers distinct physical and chemical properties that make it suitable for various biological studies. Ongoing research continues to uncover new insights into its mechanisms of action and therapeutic potential, paving the way for future clinical applications.

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